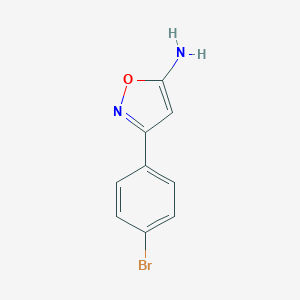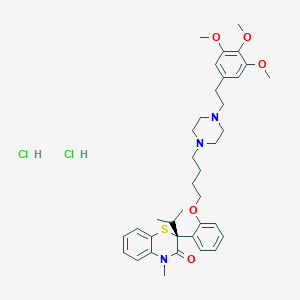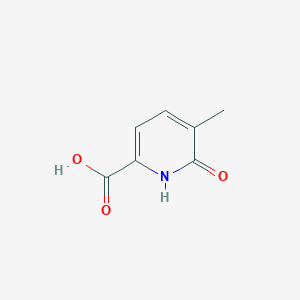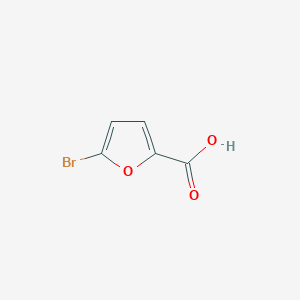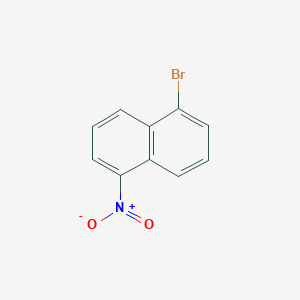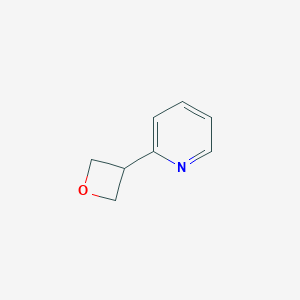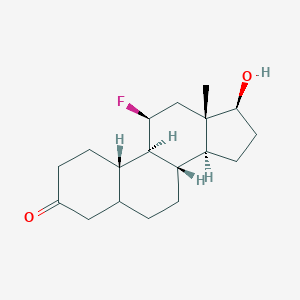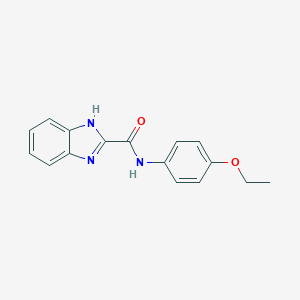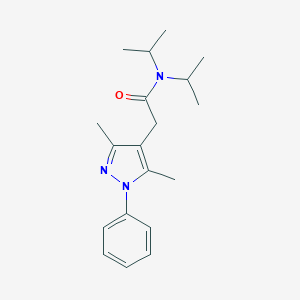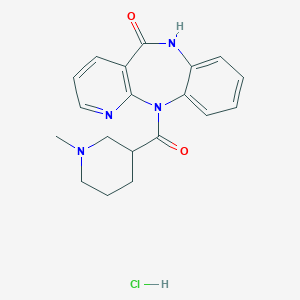
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzodiazepine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and seizure activity. It is thought to enhance the inhibitory effects of GABA, resulting in the anxiolytic, sedative, and anticonvulsant effects observed.
Biochemical and Physiological Effects:
Studies have shown that 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, resulting in the anxiolytic, sedative, and anticonvulsant effects observed. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, which may be involved in its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one involves the reaction of 6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one with N-methylnipecotic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Aplicaciones Científicas De Investigación
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
121798-89-8 |
|---|---|
Nombre del producto |
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one |
Fórmula molecular |
C19H21ClN4O2 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H20N4O2.ClH/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23;/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24);1H |
Clave InChI |
OSLNWPFLHSLBPY-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
SMILES canónico |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
Sinónimos |
11-(N-methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one DF 594 DF-594 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




